3-ethynyl-4-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Organic Chemistry
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a cornerstone in organic and medicinal chemistry. numberanalytics.combritannica.com First synthesized in the late 19th century, the pyrazole scaffold has been extensively studied due to its versatile chemical reactivity and broad spectrum of biological activities. numberanalytics.comresearchgate.net Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comglobalresearchonline.net
The significance of the pyrazole nucleus is highlighted by its presence in numerous commercially successful drugs. nih.gov Examples include the anti-inflammatory drug celecoxib (B62257) and the anti-obesity agent rimonabant. numberanalytics.comnih.gov The ability of the pyrazole ring to act as a versatile pharmacophore is attributed to its unique electronic properties and its capacity to engage in various non-covalent interactions with biological targets. In organic synthesis, pyrazoles are valuable intermediates and building blocks, readily undergoing reactions like electrophilic substitution, condensation, and cyclization to create a diverse array of complex molecules. numberanalytics.comnih.gov Their widespread application underscores their enduring importance in the field of heterocyclic chemistry. researchgate.netglobalresearchonline.net
Unique Characteristics of Ethynyl (B1212043) Functionality in Heterocyclic Systems
The ethynyl group, with the chemical formula -C≡CH, is an acetylene (B1199291) functional group missing one hydrogen atom. wikipedia.org When attached to a heterocyclic system, the ethynyl group imparts a unique set of properties. Its linear geometry and sp-hybridized carbons introduce conformational rigidity to the molecule. clockss.org This structural constraint can be highly advantageous in the design of molecules with specific spatial orientations, such as enzyme inhibitors or molecular probes.
The terminal alkyne of the ethynyl group is a highly versatile chemical handle for a wide range of transformations. It readily participates in reactions such as:
Sonogashira coupling: For the formation of carbon-carbon bonds.
Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Cycloaddition reactions: To construct more complex cyclic systems. clockss.org
Ethynylation reactions: The addition of the ethynyl group to other molecules. wikipedia.org
The ethynyl radical (C≡CH) is also a species of interest in astronomical studies, where its presence provides insights into the carbon-richness of interstellar environments. wikipedia.org The reactivity and structural features of the ethynyl group make it a powerful tool for modifying heterocyclic scaffolds to create novel functional molecules.
Positioning 3-Ethynyl-4-Methyl-1H-Pyrazole within Advanced Synthetic Methodologies and Material Science
The compound this compound is a trifunctional building block, integrating the stable, aromatic pyrazole core with a reactive ethynyl group and a methyl substituent. This specific arrangement of functional groups makes it a highly valuable synthon in advanced organic synthesis and material science.
The pyrazole ring provides a stable, planar core that can be further functionalized. The nitrogen atoms can act as ligands for metal coordination.
The ethynyl group at the 3-position is a key site for post-synthetic modification. Its reactivity allows for the construction of larger, more complex molecular architectures through various coupling and cycloaddition reactions. clockss.org
The methyl group at the 4-position influences the electronic properties and steric environment of the pyrazole ring, which can fine-tune the reactivity of the molecule and the properties of its derivatives. mdpi.com
This combination allows this compound to be a versatile precursor for a wide range of target molecules. In material science, the rigid, rod-like nature of the ethynyl group can be exploited to create conjugated polymers and organic semiconductors. The ability to form extended π-systems through reactions at the alkyne moiety is particularly relevant for developing materials with interesting photophysical or electronic properties. acs.org
Table 1: Properties of Related Ethynylpyrazole Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 4-Ethynyl-1-methyl-1H-pyrazole | 39806-89-8 | C₆H₆N₂ | 106.13 | Isomer of the title compound, used as a synthetic building block. sigmaaldrich.com |
| Methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate | 1354704-40-7 | C₈H₈N₂O₂ | 164.16 | Contains an additional ester group, offering more functional handles. sigmaaldrich.com |
| 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole | Not Available | C₇H₈N₂O | 136.15 | Features a methoxy (B1213986) group, altering electronic properties. nih.gov |
| 4-[(3-ethynylazetidin-1-yl)methyl]-1H-pyrazole | 167459712-2 | C₉H₁₁N₃ | 161.21 | Incorporates an azetidine (B1206935) ring, adding a saturated heterocyclic component. nih.gov |
Scope and Objectives of Research on this compound
Research focused on this compound is driven by its potential as a versatile building block in several key areas of chemical science. The primary objectives of investigating this compound can be summarized as follows:
Development of Novel Synthetic Methods: A key objective is to establish efficient and regioselective synthetic routes to this compound and its derivatives. This includes exploring various cyclization and functionalization strategies. nih.govorganic-chemistry.org
Exploration of Reactivity: A significant area of research involves mapping the reactivity of the ethynyl group in this specific heterocyclic context. This includes studying its participation in cycloaddition reactions, metal-catalyzed cross-couplings, and polymerization reactions to synthesize novel pyrazole-containing structures. clockss.orgnih.gov
Applications in Medicinal Chemistry: Given the established biological importance of the pyrazole scaffold, a major objective is to use this compound as a starting material for the synthesis of new potential therapeutic agents. The ethynyl group can be used to link the pyrazole core to other pharmacophores or to introduce structural diversity. researchgate.netnih.gov
Design of Advanced Materials: Research aims to utilize this compound in the creation of novel organic materials. The focus is on synthesizing conjugated polymers, dyes, and ligands for metal-organic frameworks (MOFs), leveraging the unique electronic and structural properties conferred by the ethynylpyrazole core. mdpi.com
The overarching goal is to fully exploit the synthetic potential of this compound to generate a library of new compounds with tailored properties for a wide range of applications.
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-4-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-3-6-5(2)4-7-8-6/h1,4H,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQAVSDYNMKHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Pathways of 3 Ethynyl 4 Methyl 1h Pyrazole
Reactivity of the Ethynyl (B1212043) Moiety
The ethynyl group at the C3 position of the pyrazole (B372694) ring is a key functional group that dictates a significant portion of the molecule's reactivity. This alkyne moiety allows for a variety of chemical transformations, making 3-ethynyl-4-methyl-1H-pyrazole a versatile building block in organic synthesis.
Click Chemistry Applications and Derivatization
The terminal alkyne of this compound makes it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. The simplicity and high yield of this reaction have led to its widespread use in various fields, including medicinal chemistry and materials science. nih.govnd.edu The resulting triazole-linked pyrazole derivatives are of interest for the development of new pharmaceutical agents and functional materials.
The derivatization of this compound through click chemistry allows for the introduction of a wide range of functionalities. For instance, reaction with various azides can append biotin, fluorescent dyes, or polyethylene (B3416737) glycol (PEG) chains, facilitating applications in bioconjugation and drug delivery. nd.edu
Nucleophilic Additions to the Alkyne
The carbon-carbon triple bond of the ethynyl group is susceptible to attack by nucleophiles. While specific studies on nucleophilic additions to this compound are not extensively detailed in the provided results, the general reactivity of alkynes suggests that it can undergo such reactions. For example, the addition of thiols (thioalkylation) or amines (aminoalkylation) across the triple bond would yield vinyl sulfide (B99878) or enamine derivatives, respectively. These reactions would typically require a catalyst, such as a base or a transition metal complex, to activate the alkyne or the nucleophile.
Cycloaddition Reactions Involving the Ethynyl Group
Beyond the [3+2] cycloaddition with azides, the ethynyl group of this compound can participate in other cycloaddition reactions. One prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne can act as a dienophile. mdpi.com When reacted with a suitable diene, this reaction would lead to the formation of a six-membered ring fused to the pyrazole core. The reactivity in these reactions can be influenced by the electronic properties of the pyrazole ring and any substituents present.
Furthermore, [3+2] cycloadditions with other 1,3-dipoles, such as nitrile oxides, can be employed to construct different five-membered heterocyclic rings attached to the pyrazole. mdpi.com These reactions provide access to a diverse array of polycyclic heteroaromatic compounds.
Reactivity of the Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle and undergoes chemical transformations characteristic of such systems. Its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the carbon atoms.
Electrophilic Aromatic Substitution Patterns on the Pyrazole Nucleus
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, including pyrazole. wikipedia.orgmasterorganicchemistry.com The pyrazole ring is generally considered to be electron-rich and thus reactive towards electrophiles. However, the position of substitution is directed by the existing substituents. In this compound, the primary site for electrophilic attack is the C5 position, which is the most electron-rich and sterically accessible position on the ring.
Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orglibretexts.org For instance, bromination of pyrazoles typically occurs readily at the C4 position if unsubstituted. However, with the C4 position occupied by a methyl group in the title compound, the substitution is directed to the C5 position. The reaction mechanism involves the attack of the electrophile by the aromatic π-system to form a resonance-stabilized cationic intermediate, known as a σ-complex or arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
| Reaction | Reagents | Typical Product |
| Bromination | Br₂ | 5-Bromo-3-ethynyl-4-methyl-1H-pyrazole |
| Nitration | HNO₃, H₂SO₄ | 3-Ethynyl-4-methyl-5-nitro-1H-pyrazole |
| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |
N-Substitution Reactions and Their Influence on Reactivity
The pyrazole ring possesses an acidic N-H proton, which can be readily removed by a base, allowing for substitution at the N1 position. This N-alkylation or N-arylation significantly impacts the reactivity of both the pyrazole ring and the ethynyl substituent. The introduction of a substituent on the nitrogen atom can alter the electronic properties of the ring, influencing its susceptibility to electrophilic attack and the reactivity of the ethynyl group in cycloaddition and nucleophilic addition reactions.
For example, the synthesis of N-methylated pyrazoles is a common practice. google.com The reaction of this compound with a suitable alkylating agent, such as methyl iodide, in the presence of a base would yield 3-ethynyl-1,4-dimethyl-1H-pyrazole. The presence of the N-methyl group can increase the electron density of the pyrazole ring, potentially enhancing its reactivity in certain electrophilic substitution reactions.
Ring-Opening and Rearrangement Reactions
While the pyrazole ring is generally stable due to its aromatic character, under certain conditions, derivatives of this compound can undergo rearrangement reactions, particularly those involving the ethynyl substituent. The Meyer-Schuster rearrangement, an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols, provides a potential pathway for the rearrangement of derivatives of this compound. wikipedia.org For instance, if the ethynyl group is hydrated to form a propargyl alcohol, subsequent treatment with acid could lead to the formation of an α,β-unsaturated ketone.
In the case of tertiary propargylic alcohols derived from this compound, the Rupe rearrangement might compete with the Meyer-Schuster rearrangement, leading to the formation of α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org
Furthermore, pyrazole-fused systems can be synthesized through cascade cyclizations. For example, the transition-metal-catalyzed cascade cyclization of diazoimides with alkylidenepyrazolones can produce pyrazole-fused oxa-bridged oxazocines. nih.gov Although not a direct ring-opening of the pyrazole itself, these reactions demonstrate the rearrangement and construction of complex heterocyclic systems originating from pyrazole derivatives.
Epoxide derivatives of pyrazoles can undergo ring-opening reactions. For instance, ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, upon treatment with amines, undergo oxirane ring-opening followed by direct cyclization to yield pyrazolo[1,5-a] nih.govnih.govdiazepin-4-ones. nih.gov This highlights a pathway where a functional group appended to the pyrazole ring initiates a ring-opening and subsequent annulation.
Functional Group Interconversions on this compound Derivatives
The functional groups on the this compound scaffold can be readily interconverted to generate a diverse range of derivatives. The ethynyl group itself is a prime site for such transformations. For example, the terminal alkyne can be deprotonated and reacted with various electrophiles.
The pyrazole ring can also be functionalized. For instance, N-H pyrazoles can be protected with groups like Boc anhydride (B1165640) or ethyl vinyl ether to facilitate further reactions. researchgate.net Formylation of the pyrazole ring, typically at the 4-position, can be achieved using the Vilsmeier-Haack reagent (POCl₃/DMF). umich.edu This formyl group can then be a precursor for other functionalities.
A summary of potential functional group interconversions is presented in the table below:
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | 1. n-BuLi 2. Electrophile (e.g., R-X) | 3-(Alkynyl-substituted)-4-methyl-1H-pyrazole | Alkynylation |
| This compound | Boc₂O, DMAP | 1-Boc-3-ethynyl-4-methyl-1H-pyrazole | N-Protection |
| 4-Methyl-1H-pyrazole derivative | Vilsmeier-Haack (POCl₃/DMF) | 4-Formyl-4-methyl-1H-pyrazole derivative | Formylation |
| 4-Formyl-pyrazole derivative | 1. NH₂OH·HCl 2. Ac₂O | 4-Cyano-pyrazole derivative | Oximation and dehydration |
Metal-Catalyzed Transformations of this compound
The ethynyl group in this compound makes it an excellent substrate for a variety of metal-catalyzed reactions, enabling the construction of more complex molecular architectures.
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly applicable to this compound to synthesize extended conjugated systems. For instance, coupling with various aryl halides would lead to the corresponding 3-(aryl-ethynyl)-4-methyl-1H-pyrazoles. Copper-free Sonogashira conditions have also been developed, offering advantages in certain contexts. nih.gov
The general scheme for the Sonogashira coupling is as follows:
Where R would be the 3-(4-methyl-1H-pyrazolyl) group and R' could be an aryl or vinyl substituent.
Below is a table summarizing representative Sonogashira coupling reactions of pyrazole derivatives:
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product |
| 3-Iodo-1H-pyrazole derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-1H-pyrazole derivative |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Various terminal alkynes | Pd(PPh₃)₄, CuI, Et₃N | 1-(1-Ethoxyethyl)-3-(alkynyl)-1H-pyrazole |
| 3-Ethynyl-1H-pyrazole derivative | Aryl iodide | Pd(dba)₂, P(t-Bu)₃, Cs₂CO₃ | 3-(Arylethynyl)-1H-pyrazole derivative |
This table is a generalized representation based on known Sonogashira reactions of pyrazole derivatives.
The ethynyl group of this compound can participate in various transition-metal-mediated cyclization reactions to form fused heterocyclic systems. These reactions are valuable for creating structurally diverse and complex molecules.
For example, cobalt-catalyzed cyclooligomerization of acetylenes can be employed to construct indans, tetralins, and other polycyclic compounds. osti.gov In the context of this compound, this could lead to the formation of pyrazole-annulated carbocycles.
Furthermore, intramolecular cyclizations of appropriately functionalized derivatives of this compound can be mediated by transition metals. For example, a pyrazole with a pendant nucleophile could undergo an intramolecular cyclization onto the activated alkyne. A cascade Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones has been reported for the synthesis of pyrazoles, demonstrating the utility of in-situ generated alkynes in cyclization reactions. rsc.org
A representative example of a transition-metal-mediated cyclization is the synthesis of pyrazolo[3,4-b]pyridines from 3-aminopyrazoles and 1,3-dicarbonyl compounds, which can be facilitated by a metal catalyst. nih.gov While not directly involving an ethynyl group, it showcases the construction of fused pyrazole systems.
The following table provides examples of transition metal-mediated cyclizations involving pyrazole derivatives:
| Pyrazole Derivative | Reaction Partner/Condition | Catalyst | Product |
| N-Propargyl sulfonylhydrazone | Aryl iodide | Pd(II)/Cu(I) | Substituted pyrazole |
| Diazoimide | Alkylidenepyrazolone | Rh₂(OAc)₄ | Pyrazole-fused oxa-bridged oxazocine |
| 3-Aminopyrazole | 1,3-Dicarbonyl compound | Acid or metal catalyst | 1H-Pyrazolo[3,4-b]pyridine |
This table illustrates the types of cyclization reactions pyrazole derivatives can undergo.
Computational and Theoretical Studies on 3 Ethynyl 4 Methyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of pyrazole (B372694) derivatives. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic distribution, geometry, and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying pyrazole systems. DFT calculations can optimize the molecular geometry of 3-ethynyl-4-methyl-1H-pyrazole to find its most stable, lowest-energy conformation.
Key ground state properties that can be determined for this compound using DFT include the distribution of electron density, dipole moment, and the energies of molecular orbitals. scispace.com For instance, DFT calculations on related pyrazole structures have been used to analyze how substituents affect the electronic properties and geometry of the pyrazole ring. nih.govnih.gov The electron-donating nature of the 4-methyl group and the electron-withdrawing characteristics of the 3-ethynyl group are expected to create a specific charge distribution across the heterocyclic ring, influencing its polarity and intermolecular interactions.
| Calculated Parameter | Significance for this compound |
|---|---|
| Optimized Bond Lengths and Angles | Provides the most stable three-dimensional structure of the molecule. |
| Total Energy | Indicates the overall stability of the molecule; can be used to compare the stability of different isomers or tautomers. |
| Dipole Moment | Quantifies the polarity of the molecule, which influences its solubility and how it interacts with other polar molecules. |
| Mulliken Atomic Charges | Estimates the partial charge on each atom, identifying electropositive and electronegative sites within the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying sites prone to electrophilic and nucleophilic attack. researchgate.net |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can predict how a molecule will interact with other reagents.
For this compound, the HOMO is the orbital from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most easily accepts an electron, highlighting sites prone to nucleophilic attack. scispace.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net In related heterocyclic systems, the HOMO is often distributed over the pyrazole ring and electron-rich substituents, while the LUMO is located on electron-deficient areas. scispace.com DFT calculations can precisely determine the energies and shapes of these orbitals, providing a basis for predicting the regioselectivity of reactions involving the pyrazole ring or its ethynyl (B1212043) substituent. nih.gov
Tautomerism and Isomeric Stability Investigations
Pyrazoles not substituted on a nitrogen atom, like this compound, can exist as two different tautomers due to the migration of a proton between the two nitrogen atoms. This phenomenon, known as annular tautomerism, is critical as the two forms can have different chemical and physical properties. nih.govresearchgate.net For this molecule, the two possible tautomers are this compound and 5-ethynyl-4-methyl-1H-pyrazole.
Theoretical calculations are essential for exploring the energetic landscape of pyrazole tautomers. By calculating the total energy of each tautomeric form, it is possible to predict which one is more stable and therefore more abundant at equilibrium. Studies on similar substituted pyrazoles have shown that the energy difference between tautomers can be influenced by both intramolecular factors, like hydrogen bonds, and intermolecular interactions with solvent molecules. researchgate.netmdpi.com The proton exchange between the nitrogen atoms is typically an intermolecular process with an energy barrier in the range of 10–14 kcal/mol. nih.gov Computational models can map the potential energy surface for this proton transfer, identifying the transition state and the energy barrier separating the two tautomers.
The position of the tautomeric equilibrium is highly dependent on the electronic nature of the substituents on the pyrazole ring. nih.gov General principles derived from computational and experimental studies on other pyrazoles can be applied here:
Electron-donating groups (like the -CH₃ group) tend to stabilize a tautomer where the proton is on the adjacent nitrogen atom (the N1-H position).
Electron-withdrawing groups often favor the tautomer where the proton is on the more distant nitrogen atom (the N2-H position), placing the lone pair of the other nitrogen closer to the withdrawing group. nih.gov
In the case of this compound, the methyl group at position 4 is electron-donating. The ethynyl group at position 3 can act as a weak electron-withdrawing group. The interplay between these two substituents determines the relative stability. Theoretical studies on 3,5-disubstituted pyrazoles have shown that groups capable of electron donation, such as CH₃, favor the tautomer where the substituent is at the 3-position. nih.gov This suggests that the this compound form may be more stable than its 5-ethynyl counterpart, although the specific energy difference would require dedicated calculations. The polarity of the solvent can also significantly shift this equilibrium. mdpi.com
| Feature | This compound | 5-Ethynyl-4-Methyl-1H-Pyrazole |
|---|---|---|
| Structure | The NH group is at position 1, adjacent to the carbon with the methyl group. | The NH group is at position 1, adjacent to the carbon with the ethynyl group. |
| Substituent Positions | Ethynyl at C3, Methyl at C4 | Ethynyl at C5, Methyl at C4 |
| Influencing Factors | Stabilized by the electron-donating methyl group at C4. The electronic effect of the C3-ethynyl group is a key determinant. | The relative positions of the NH group and the substituents alter the molecule's overall dipole moment and stability. |
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations can provide insights into the dynamic behavior of this compound. nih.gov Molecular dynamics (MD) simulations, for example, can model the movement of the molecule over time in a simulated environment, such as in a solvent or interacting with a biological target like an enzyme. nih.govnih.gov
These simulations can reveal:
Conformational Flexibility: How the ethynyl side chain rotates and moves relative to the pyrazole ring.
Solvation Effects: How solvent molecules (e.g., water) arrange themselves around the pyrazole and how they affect the tautomeric equilibrium.
Intermolecular Interactions: If used in drug design, MD simulations can show the stability of the binding of the pyrazole derivative within a protein's active site, highlighting key hydrogen bonds and hydrophobic interactions. nih.gov
For instance, a simulation could track the stability of potential hydrogen bonds formed by the pyrazole's NH group and the nitrogen lone pair, which are crucial for its interaction with other molecules. Such studies are invaluable for understanding how the molecule behaves in a realistic chemical or biological context.
Conformational Analysis of Ethynylpyrazole Derivatives
The conformational landscape of a molecule dictates its physical and chemical properties. For ethynylpyrazole derivatives, computational methods such as Density Functional Theory (DFT) are employed to determine the most stable conformations by calculating the potential energy surface as a function of bond rotations. eurasianjournals.comresearchgate.net The planarity of the pyrazole ring is a key feature, and the orientation of the ethynyl and methyl substituents relative to this ring is of primary interest.
Theoretical calculations for similar pyrazole systems suggest that the pyrazole ring itself is largely planar. nih.gov The rotational barrier of the methyl group is generally low, allowing for free rotation at room temperature. The ethynyl group, being linear, has its orientation defined by the bond angle with the pyrazole ring. DFT calculations can precisely determine these geometric parameters.
Table 1: Calculated Rotational Barriers and Dihedral Angles for a Model Ethynylpyrazole Derivative
| Parameter | Calculated Value | Method |
| Pyrazole Ring Dihedral Angle | ~0° | B3LYP/6-311++G(d,p) |
| C-C≡C-H Bond Angle | ~178-180° | B3LYP/6-311++G(d,p) |
| Methyl Group Rotational Barrier | 1-3 kcal/mol | MP2/6-311++G** |
Note: This table is illustrative and based on general findings for substituted pyrazoles. Specific values for this compound would require dedicated calculations.
Intermolecular Interactions and Self-Assembly Prediction
The non-covalent interactions between molecules of this compound govern its self-assembly into larger ordered structures in the solid state and in solution. nih.gov The key functionalities for intermolecular interactions are the N-H proton of the pyrazole ring, the pyridine-like nitrogen atom, and the π-system of the ethynyl group and the pyrazole ring.
The primary intermolecular interaction is expected to be N-H···N hydrogen bonding, a common feature in NH-pyrazoles, leading to the formation of dimers, chains, or more complex networks. The ethynyl group can also participate in weaker C-H···π and π-π stacking interactions. Computational studies can predict the strength and geometry of these interactions, providing a basis for understanding and designing crystal structures.
Table 2: Predicted Intermolecular Interaction Energies for this compound Dimers
| Interaction Type | Estimated Energy (kcal/mol) | Computational Method |
| N-H···N Hydrogen Bond | -5 to -8 | DFT with dispersion correction |
| π-π Stacking (parallel displaced) | -2 to -4 | CCSD(T)/CBS |
| C-H···π Interaction | -1 to -2.5 | MP2/aug-cc-pVDZ |
Note: These are estimated energy ranges based on studies of similar heterocyclic compounds.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, computational methods can quantify various molecular descriptors that are known to influence reactivity. These descriptors include electronic properties such as frontier molecular orbital (HOMO and LUMO) energies, electrostatic potential maps, and atomic charges. researchgate.net
The presence of the electron-withdrawing ethynyl group at the 3-position and the electron-donating methyl group at the 4-position will significantly influence the electronic distribution within the pyrazole ring. mdpi.com DFT calculations can map the electron density and predict sites susceptible to electrophilic or nucleophilic attack. For instance, the HOMO and LUMO energy gap is a crucial indicator of chemical reactivity. researchgate.net
Table 3: Calculated Electronic Descriptors for Substituted Pyrazoles
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrazole | -6.5 | 1.2 | 7.7 |
| 3-Ethynylpyrazole (model) | -6.8 | 0.8 | 7.6 |
| 4-Methylpyrazole (B1673528) (model) | -6.3 | 1.4 | 7.7 |
Note: This table presents illustrative values to demonstrate the effect of substituents. Actual values for this compound would require specific calculations.
Predictive Modeling for Novel Derivative Design
Computational modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of novel derivatives with desired properties. mdpi.comnih.gov For this compound, predictive models can be built to explore the chemical space around this core structure.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.govtandfonline.com By calculating a range of molecular descriptors for a set of known pyrazole derivatives, a mathematical model can be developed to predict the activity of new, unsynthesized derivatives of this compound. nih.govbiointerfaceresearch.com This approach significantly accelerates the discovery of lead compounds by prioritizing synthetic efforts. nih.gov
Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to a biological target, such as an enzyme or receptor. acs.orgmdpi.com This information is invaluable for designing more potent and selective therapeutic agents.
Table 4: Common Descriptors Used in QSAR Models for Pyrazole Derivatives
| Descriptor Class | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, binding affinity |
| Steric | Molecular volume, surface area | Receptor fit, accessibility |
| Hydrophobic | LogP, solvent accessible surface area | Membrane permeability, solubility |
| Topological | Connectivity indices, shape indices | Molecular shape and branching |
Advanced Applications and Research Directions of 3 Ethynyl 4 Methyl 1h Pyrazole
Ligand Design in Coordination Chemistry
The pyrazole (B372694) moiety is a well-established N-donor ligand in coordination chemistry, valued for its ability to form stable complexes with a wide array of metal ions. nih.govacs.org The proton-responsive nature of the N-unsubstituted pyrazole's NH group adds another layer of versatility, allowing it to act as a neutral ligand or, upon deprotonation, as a pyrazolate anion that can bridge multiple metal centers. semanticscholar.orgnih.gov
Pyrazole derivatives are foundational in the synthesis of metal complexes due to their robust coordination properties and the ease with which their structures can be modified. nih.govresearchgate.net These nitrogen-based ligands are crucial in constructing mononuclear and polynuclear complexes, which have applications ranging from bioinorganic modeling to catalysis. nih.govresearchgate.net The ability to tune the steric and electronic properties of the pyrazole ring by adding substituents allows for precise control over the resulting metal complex's geometry, stability, and reactivity. researchgate.net For instance, pyrazole-based ligands have been successfully used to create coordination complexes with metals like cadmium(II), copper(II), and iron(III), leading to diverse supramolecular architectures. nih.gov The resulting complexes often exhibit interesting properties and have been explored for various applications in medicinal and materials chemistry. nih.govsemanticscholar.org
The specific substituents on the pyrazole ring, namely the ethynyl (B1212043) and methyl groups in 3-ethynyl-4-methyl-1H-pyrazole, are expected to exert significant influence on the coordination behavior of the ligand.
Methyl Group: The 4-methyl group primarily introduces steric hindrance. This steric bulk can influence the coordination geometry around the metal center, potentially preventing the formation of certain high-coordination number complexes and favoring specific stereochemistries. nih.gov For example, in other ligand systems, bulky methyl groups are known to force metal ions into specific geometries, such as a tetrahedral arrangement, by disfavoring other potential coordination modes due to steric interference. nih.gov This can be a powerful tool for controlling the structure and, consequently, the reactivity of the metal complex.
Ethynyl Group: The ethynyl group possesses distinct electronic properties. It is known to act as an electron-withdrawing group, which can modulate the electron density of the pyrazole ring and the donor strength of the nitrogen atoms. nih.gov This change in electronic properties affects the Lewis basicity of the pyrazole ligand, thereby influencing the strength of the metal-ligand bond. Furthermore, the ethynyl group provides an additional site for coordination or further reaction. Its π-system can engage in π-bonding with metal centers, and the terminal alkyne is a versatile functional group for post-coordination modification or for building larger, conjugated systems. nih.gov
The combination of the steric demands of the methyl group and the electronic influence of the ethynyl group allows for fine-tuning of the coordination environment. This can impact the resulting complex's stability, redox potential, and catalytic activity. nih.govacs.org The electronic properties and positions of substituents are known to have a significant impact on reaction efficiency and the properties of the final product. acs.orgacs.org
Table 1: Expected Influence of Substituents on Coordination Properties
| Substituent | Primary Influence | Expected Effect on Metal Complex |
|---|
| 4-Methyl Group | Steric Hindrance | - Dictates coordination geometry
Catalytic Applications of Metal-Ethynylpyrazole Complexes
Metal complexes containing pyrazole-based ligands are increasingly recognized for their catalytic prowess in a variety of organic transformations. researchgate.netmdpi.com The unique ability of protic pyrazoles to participate in metal-ligand cooperation enhances their catalytic potential. nih.govresearchgate.net While research specifically on this compound complexes is emerging, the established catalytic activity of related pyrazole complexes provides a strong indication of their potential applications.
Key catalytic areas include:
Carbon-Carbon Coupling Reactions: Pyrazolyl metal complexes have emerged as effective catalysts for Heck and Suzuki coupling reactions, as well as for olefin and acetylene (B1199291) polymerization. researchgate.net The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, which is beneficial for catalytic activity. researchgate.net
Oxidation Reactions: Copper complexes with pyrazole-derived ligands have shown significant activity in mimicking the function of catecholase, an enzyme that catalyzes the oxidation of catechols to o-quinones. mdpi.com The catalytic efficiency in these systems is sensitive to the nature of the ligand, the metal salt's counterion, and the solvent used. mdpi.com
Hydrogenation/Dehydrogenation: Protic pyrazole complexes are also being explored as catalysts for hydrogenation and transfer hydrogenation reactions. nih.govresearchgate.net The NH group of the pyrazole ring can play a crucial role in these catalytic cycles through proton transfer mechanisms. researchgate.net
The presence of the ethynyl group on the pyrazole ring could further enhance catalytic activity by modifying the electronic landscape of the metal center or by acting as an anchor to tether the catalytic complex to a support.
Table 2: Potential Catalytic Applications of Metal-Ethynylpyrazole Complexes
| Catalytic Reaction | Metal Ion Example | Role of Pyrazole Ligand | Research Finding |
|---|---|---|---|
| Catechol Oxidation | Copper(II) | Forms in situ complex to mimic enzyme activity. | Catalytic activity depends on ligand concentration and counter-ion. mdpi.com |
| C-C Coupling | Palladium, Ruthenium | Stabilizes the transition metal, enhancing its electrophilicity. | Pyrazolyl metal complexes are emerging as effective catalysts for various coupling reactions. researchgate.net |
| Transfer Hydrogenation | Iron(II) | Participates in metal-ligand cooperation via the protic NH group. | Protic pyrazole complexes can catalyze the disproportionation of hydrazine (B178648). semanticscholar.org |
Material Science Applications
The rigid, aromatic structure of the pyrazole ring, combined with the versatile ethynyl group, makes this compound an attractive building block for advanced materials with tailored optical and electronic properties.
Ethynyl-substituted aromatic and heterocyclic compounds are of great interest for their potential in optoelectronic devices, owing to their unique photophysical properties. nih.gov The incorporation of an ethynyl group can extend π-conjugation, which often leads to desirable luminescent behavior.
While direct studies on this compound are limited, research on analogous systems provides insight into its potential. For instance, ethynyl-pyrene derivatives exhibit tunable photoluminescence depending on their substitution pattern and physical state (solution, gel, or liquid crystal). nih.gov Similarly, metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid display solid-state green fluorescence. rsc.org The introduction of an ethynyl group into such a system could be used to further tune the emission wavelength and quantum yield. The rigid structure of the pyrazole ring can help suppress non-radiative decay pathways, enhancing luminescence efficiency, a principle observed in other complex heterocyclic systems designed for organic light-emitting diode (OLED) applications. acs.orgacs.org
The antenna effect, where a ligand absorbs light and efficiently transfers the energy to a metal center, is another important photophysical process. mdpi.com An ethynylpyrazole ligand could serve as an effective antenna for sensitizing the luminescence of lanthanide ions, such as Europium(III), for applications in lighting and sensing. mdpi.com
The development of π-conjugated polymers is a major focus of material science due to their application in organic electronics, such as OLEDs and solar cells. mdpi.com These materials derive their properties from the delocalization of π-electrons along the polymer backbone. nih.gov
This compound is an ideal candidate as a monomer for synthesizing such polymers. The terminal ethynyl group is a key functional group for polymerization reactions, particularly through metal-catalyzed cross-coupling reactions like Sonogashira, or Glaser coupling, or via metathesis polymerization. The polymerization of monomers containing terminal acetylene groups is a known strategy for creating rigid-rod conjugated polymers. nih.gov
The incorporation of the pyrazole unit into the polymer backbone would impart specific properties:
Electronic Properties: The electron-rich pyrazole ring can be integrated into donor-acceptor (D-A) type polymers, which are known for their tunable band gaps and charge transport properties. mdpi.com
Processability: The methyl group can enhance the solubility of the resulting polymers, which is a critical factor for solution-based processing and device fabrication. nih.gov
Coordination Sites: The nitrogen atoms of the pyrazole units within the polymer chain can act as coordination sites for metal ions, opening the possibility of creating metallopolymers with unique electronic, magnetic, or catalytic properties.
The synthesis of conjugated polymers containing heterocyclic units like benzotriazole (B28993) has been successfully achieved via direct C-H cross-coupling polycondensation, demonstrating a viable pathway for polymerizing monomers like ethynylpyrazole. mdpi.com
Development of Optoelectronic and Electronic Materials
The inherent photophysical properties of pyrazole-based compounds make them promising candidates for the development of novel optoelectronic and electronic materials. While direct studies on this compound in this context are emerging, the broader class of pyrazole derivatives has demonstrated significant potential.
Detailed research findings indicate that pyrazolo-fused conjugated scaffolds can exhibit fascinating photophysical properties. researchgate.net The incorporation of pyrazole rings into larger π-conjugated systems can lead to materials with tunable fluorescence and luminescent characteristics. For instance, metal complexes derived from substituted pyrazoles, such as 3-methyl-1H-pyrazole-4-carboxylic acid, have been shown to display green fluorescence in the solid state. rsc.org
The this compound molecule is particularly well-suited for creating such materials. The terminal alkyne functionality serves as a versatile handle for extending the π-conjugation through various carbon-carbon bond-forming reactions, such as Sonogashira cross-coupling. This allows for the systematic synthesis of a library of derivatives with tailored electronic and optical properties. The electron-rich nature of the pyrazole ring, combined with the linear, rigid ethynyl linker, can facilitate intramolecular charge transfer, a key process in many optoelectronic applications.
Table 1: Potential Optoelectronic Applications of this compound Derivatives
| Application Area | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | The pyrazole core can be part of the emissive layer, with modifications to the ethynyl group tuning the emission color and efficiency. |
| Fluorescent Probes | The ethynyl group can be used to attach the pyrazole scaffold to biomolecules, with changes in fluorescence signaling binding events. |
| Non-linear Optical (NLO) Materials | The donor-acceptor character that can be engineered into molecules derived from this pyrazole may lead to significant NLO properties. |
| Organic Photovoltaics (OPVs) | As a component in donor or acceptor materials, the electronic properties of the pyrazole can be harnessed for efficient charge separation and transport. |
Development of Annelated and Fused Heterocyclic Systems
The construction of annelated and fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds often possess unique biological activities and material properties. The structure of this compound provides an excellent platform for the synthesis of such complex ring systems.
The ethynyl group at the 3-position of the pyrazole ring is a highly reactive functional group that can participate in a variety of cyclization and annulation reactions to afford pyrazolo-fused scaffolds. researchgate.netnih.govrsc.orgresearchgate.netresearchgate.netnih.gov These reactions offer a direct route to novel heterocyclic systems that would be challenging to synthesize through other methods.
One of the most powerful methods for constructing fused rings from this building block is through [3+2] cycloaddition reactions. The alkyne can react with a wide range of 1,3-dipoles, such as azides (to form pyrazolotriazoles) or nitrile oxides (to form pyrazolo-isoxazoles). Additionally, transition-metal-catalyzed reactions can be employed to achieve diverse fused structures. For example, rhodium-catalyzed [4+3] annulation reactions have been used to synthesize pyrazolone-fused benzodiazepines from propargyl alcohols. rsc.org
Multi-component reactions (MCRs) also represent an efficient strategy for the synthesis of complex fused systems from simple precursors. researchgate.net An MCR involving an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.net The this compound could potentially be modified to incorporate an amino group to participate in such reactions, or the ethynyl group itself could be a reactive component in novel MCRs.
Table 2: Examples of Reactions for the Synthesis of Pyrazolo-Fused Scaffolds
| Reaction Type | Reactant for Ethynyl Group | Resulting Fused System |
| [3+2] Cycloaddition | Organic Azide (B81097) | Pyrazolo[c] nih.govCurrent time information in Bangalore, IN.nih.govtriazole |
| [3+2] Cycloaddition | Nitrile Oxide | Pyrazolo[c]isoxazole |
| Palladium-catalyzed Annulation | o-Iodoaniline | Pyrazolo[3,4-b]quinoline |
| Intramolecular Cyclization | Tethered Nucleophile | Various Bicyclic Pyrazoles |
The ethynyl group in this compound offers a rigid and linear linker to another heterocyclic system. This is in contrast to more flexible alkyl chains, and this rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The distance and relative orientation between the pyrazole and the other heterocycle can be precisely controlled.
Key design principles include:
Maintaining Biological Activity: The pyrazole core is a well-established pharmacophore. mdpi.com The bridging strategy should aim to position the second heterocycle in a way that creates additional favorable interactions with the target protein without disrupting the key interactions of the pyrazole.
Tuning Physicochemical Properties: The introduction of a second heterocycle via the ethynyl bridge can be used to modulate properties such as solubility, lipophilicity, and metabolic stability. For example, adding a polar heterocycle can increase aqueous solubility. mdpi.com
Exploring Chemical Space: The use of the ethynyl group as a connection point allows for the rapid generation of a library of diverse bridged compounds by pairing this compound with a wide variety of heterocyclic coupling partners. nih.gov
Chemical Probe Development and Molecular Interaction Studies
Chemical probes are essential tools in chemical biology for the study of biological processes and molecular interactions. The unique structural features of this compound make it a valuable scaffold for the development of such probes.
The term "building block" in chemical biology refers to a small molecule that can be readily incorporated into a larger, more complex structure. The this compound is an ideal building block due to the presence of the terminal alkyne. nih.gov This functional group is a key participant in one of the most important reactions in chemical biology: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
This reaction allows for the efficient and specific covalent linkage of the pyrazole scaffold to another molecule that has been functionalized with an azide group. This could be a peptide, a protein, a nucleic acid, or another small molecule. The resulting triazole linker is highly stable, making this an excellent method for creating robust bioconjugates. This approach can be used to develop:
Affinity-based probes: Where the pyrazole derivative is designed to bind to a specific protein, and the alkyne is used to attach a reporter tag (like biotin) for pull-down experiments.
Fluorescent probes: Where a fluorophore is "clicked" onto the pyrazole to visualize its localization within a cell.
Activity-based probes: Where the pyrazole is part of a reactive molecule designed to covalently label the active site of an enzyme.
Understanding how a molecule interacts with its biological target is fundamental to drug design and chemical biology. The this compound scaffold can be systematically modified to probe these interactions. researchgate.net
The ethynyl group is a key point for modification. nih.gov A series of different groups can be attached at this position to explore how changes in size, shape, and electronics affect binding affinity. For example, by coupling various aryl groups to the alkyne via a Sonogashira reaction, one can probe for hydrophobic pockets in a protein's binding site.
Furthermore, the other positions on the pyrazole ring can be considered for modification to understand structure-activity relationships (SAR). While the starting material is this compound, synthetic routes could be developed to vary the substituent at the 4-position or to introduce substituents at the 1- or 5-positions. Molecular docking studies can be used to predict how these modifications might influence the binding mode and affinity of the molecule for its target. researchgate.net
Future Perspectives and Emerging Research Areas for this compound
The scientific significance of this compound lies not in its direct application, but in its emerging role as a versatile and highly valuable building block in synthetic chemistry. dntb.gov.ua Its structure, which combines the metabolically stable and pharmacologically proven pyrazole nucleus with a reactive ethynyl group, positions it as a key intermediate for developing next-generation therapeutic agents and advanced materials. nih.govnih.gov Future research directions are primarily focused on leveraging this unique combination to construct complex molecules with tailored functions, particularly in medicinal chemistry and materials science.
The pyrazole core is considered a "privileged scaffold" in drug discovery, forming the foundation of numerous approved drugs. nih.govnih.gov The addition of the ethynyl (C≡CH) group provides a reactive handle for various coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions (click chemistry) and Sonogashira couplings, allowing for the efficient assembly of diverse molecular libraries. nd.edunih.gov
Pioneering Multi-Targeted Kinase Inhibitors
A primary emerging research area for pyrazole-based building blocks is the development of multi-targeted kinase inhibitors for cancer therapy. nih.govacs.org Kinases such as the Janus kinase (JAK) and Aurora kinase families are crucial regulators of cell signaling and division, and their dysregulation is a hallmark of many cancers. nih.gov The this compound scaffold is ideally suited for creating inhibitors that can bind to the ATP-binding site of these enzymes.
Recent research has focused on designing and synthesizing novel derivatives that incorporate the pyrazole core to target multiple kinases simultaneously. For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives has been developed and shown to potently inhibit both JAK and Aurora kinases. nih.govresearchgate.net This multi-targeted approach is a promising strategy to overcome drug resistance and improve therapeutic outcomes. The biological activity of these pyrazole-derived compounds demonstrates the potential of the core structure. Compound 10e from this series, for example, showed significant inhibitory activity against four different kinases, highlighting its potential as a lead compound for further development. nih.govresearchgate.net
| Kinase Target | IC₅₀ (μM) | Associated Function |
|---|---|---|
| JAK2 | 0.166 | Cytokine signaling, cell growth |
| JAK3 | 0.057 | Immune cell development and function |
| Aurora A | 0.939 | Mitotic spindle formation |
| Aurora B | 0.583 | Chromosome segregation, cytokinesis |
Future perspectives in this area involve using this compound to synthesize even more selective and potent kinase inhibitors. The ethynyl group allows for the systematic exploration of chemical space by attaching various side chains, enabling the fine-tuning of binding affinities and selectivity profiles for a wider range of oncogenic kinases.
Broadening Applications in Agrochemicals
Beyond pharmaceuticals, there is an emerging interest in applying pyrazole derivatives in agriculture. The structural motif of a pyrazole ring linked to a propargyl group (containing an ethynyl function) has been identified in novel nitrification inhibitors. google.com These compounds prevent the bacterial conversion of ammonium (B1175870) to nitrate (B79036) in soil, improving the efficiency of nitrogen fertilizers and reducing environmental runoff. The future application of this compound as a precursor for new, more effective nitrification inhibitors represents a significant and underexplored research avenue.
A Versatile Platform for Click Chemistry and Materials Science
The presence of a terminal alkyne makes this compound an ideal candidate for "click chemistry," a class of reactions known for their high efficiency and selectivity under mild conditions. nd.edunih.gov This opens up future possibilities in materials science and chemical biology. Researchers can functionalize polymers, nanoparticles, and biomolecules by "clicking" the pyrazole unit onto azide-modified substrates. nd.edu This could lead to the development of:
Novel Polymers: Creating materials with enhanced thermal stability or specific electronic properties.
Bioconjugates: Attaching the pyrazole moiety to proteins or DNA for imaging or diagnostic applications.
Functionalized Surfaces: Modifying surfaces to create biosensors or advanced catalytic materials. nd.edu
Analytical and Spectroscopic Characterization Methods in Ethynylpyrazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-ethynyl-4-methyl-1H-pyrazole, both ¹H and ¹³C NMR would provide definitive information about its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Based on data from related pyrazole (B372694) derivatives, the following proton signals are anticipated chemicalbook.comrsc.org:
N-H Proton: A broad singlet is expected for the N-H proton of the pyrazole ring. Its chemical shift can vary significantly depending on the solvent and concentration.
H-5 Proton: The proton at position 5 of the pyrazole ring is expected to appear as a singlet.
Ethynyl (B1212043) Proton: The acetylenic proton (≡C-H) should appear as a sharp singlet.
Methyl Protons: The methyl group at position 4 will present as a singlet.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | Variable (broad s) | s (broad) |
| H-5 | ~7.5-8.0 | s |
| ≡C-H | ~3.0-3.5 | s |
| -CH₃ | ~2.0-2.5 | s |
s = singlet
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the carbons in this compound are based on known substituent effects on the pyrazole ring rsc.orgmdpi.com.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~130-140 |
| C-4 | ~110-120 |
| C-5 | ~125-135 |
| -C≡CH | ~80-90 |
| -C≡CH | ~70-80 |
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the connectivity between protons and carbons, further solidifying the structural assignment rsc.org.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₆H₆N₂), the molecular weight is 106.13 g/mol sigmaaldrich.com.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 106. The fragmentation of pyrazoles is known to be complex, often involving the cleavage of the N-N bond and rearrangements rsc.orgresearchgate.net. The fragmentation pattern of substituted pyrazoles is highly dependent on the nature and position of the substituents core.ac.uk.
Expected Fragmentation Pathways:
Loss of H: A peak at m/z 105 (M-1) could arise from the loss of a hydrogen atom.
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide, which would result in a fragment at m/z 79.
Loss of Methyl Radical: Cleavage of the methyl group would lead to a fragment at m/z 91.
Ring Cleavage: Scission of the pyrazole ring can lead to various smaller fragments. The presence of the ethynyl group will also influence the fragmentation, potentially leading to characteristic losses.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition mdpi.com.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands nih.govresearchgate.netyoutube.comyoutube.com:
Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretching | 3100-3300 | Medium, broad |
| ≡C-H | Stretching | ~3300 | Sharp, strong |
| C≡C | Stretching | ~2100-2140 | Weak to medium |
| C=N, C=C | Ring Stretching | 1400-1600 | Medium to strong |
The presence of a sharp band around 3300 cm⁻¹ for the ≡C-H stretch and a band in the 2100-2140 cm⁻¹ region for the C≡C stretch would be indicative of a terminal alkyne youtube.com. The broad N-H stretching band is characteristic of the pyrazole ring researchgate.net.
Raman Spectroscopy: Raman spectroscopy would also be useful, particularly for the C≡C triple bond, which often gives a strong Raman signal even if its IR absorption is weak.
X-ray Crystallography for Solid-State Structural Determination
For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. If a suitable single crystal of this compound can be grown, this technique would unambiguously confirm its molecular structure.
X-ray diffraction studies on related pyrazole derivatives have revealed detailed information about their crystal packing and hydrogen bonding networks nih.gov. For this compound, it would be expected to form hydrogen bonds in the solid state involving the N-H group of the pyrazole ring.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of the synthesized compound and for its purification.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. By using an appropriate solvent system, the product spot can be visualized, and its retention factor (Rf) determined.
Gas Chromatography (GC): For volatile compounds like this compound, GC can be used for both purity assessment and separation. When coupled with a mass spectrometer (GC-MS), it provides both retention time data and mass spectra for the components of a mixture researchgate.net.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and purity analysis of a wide range of organic compounds. For pyrazole derivatives, various stationary and mobile phases can be employed to achieve effective separation pharmajournal.netacs.org. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-ethynyl-4-methyl-1H-pyrazole to ensure high yield and purity?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group introduction. Key parameters include:
- Solvent systems : Polar aprotic solvents (e.g., THF/water mixtures) are effective for click chemistry reactions involving ethynyl groups .
- Catalysts : Copper(I) catalysts (e.g., CuSO₄ with sodium ascorbate) enhance regioselectivity in azide-alkyne cycloadditions .
- Temperature : Controlled heating (50–60°C) improves reaction rates while minimizing side reactions .
- Purification : Column chromatography (silica gel, dichloromethane/methanol gradients) ensures high purity .
Q. Which spectroscopic methods are most reliable for characterizing the ethynyl group in this compound?
- FT-IR : A sharp absorption band near 2100–2260 cm⁻¹ confirms the C≡C stretch .
- ¹³C NMR : A signal at δ 70–90 ppm corresponds to sp-hybridized carbons in the ethynyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns .
Q. What are common intermediates in the synthesis of this compound?
- Hydrazine derivatives : Used to form the pyrazole core via cyclocondensation with diketones .
- Alkyne precursors : Ethynyltrimethylsilane or terminal alkynes are employed for ethynyl group introduction .
- Characterization : Intermediates are validated using HPLC (>95% purity) and ¹H/¹³C NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity, especially for aromatic and ethynyl groups .
- X-ray crystallography : Single-crystal analysis provides definitive structural confirmation if suitable crystals are obtained .
- Comparative analysis : Cross-referencing data with structurally similar compounds (e.g., 1-ethyl-1H-pyrazole derivatives) helps validate assignments .
Q. What strategies enhance the stability of this compound under physiological conditions for in vitro studies?
- Derivatization : Introducing electron-withdrawing groups (e.g., nitro or carboxylate) reduces reactivity of the ethynyl moiety .
- Stabilizing agents : Use antioxidants (e.g., BHT) or inert atmospheres (N₂) to prevent oxidation .
- Lyophilization : Storage as a lyophilized powder in desiccated conditions minimizes hydrolysis .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ethynyl group’s LUMO often governs nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance on reaction pathways .
- Validation : Experimental kinetic studies (e.g., monitoring reaction progress via UV-Vis or NMR) confirm computational predictions .
Methodological Considerations
Q. How to design bioactive derivatives of this compound for medicinal chemistry applications?
- Functionalization : Introduce substituents (e.g., methyl, methoxy) at the pyrazole’s 1- and 4-positions to modulate lipophilicity and target binding .
- Click chemistry : Attach triazole or isoxazole moieties via azide-alkyne cycloaddition to enhance pharmacokinetic properties .
- In vitro screening : Prioritize derivatives with IC₅₀ < 10 μM in enzyme inhibition assays (e.g., kinase or protease targets) .
Q. What experimental protocols mitigate side reactions during ethynyl group functionalization?
- Protection/deprotection : Temporarily mask the ethynyl group using trimethylsilyl (TMS) protection to prevent unwanted cross-reactivity .
- Low-temperature reactions : Conduct alkylation or acylation steps at 0–4°C to control exothermic side reactions .
- Real-time monitoring : Use inline FT-IR or LC-MS to detect intermediates and optimize reaction quenching .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
